molecular formula C11H12BrNO4 B13815600 Methyl 3-(3-bromophenyl)-4-nitrobutanoate CAS No. 372944-86-0

Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Cat. No.: B13815600
CAS No.: 372944-86-0
M. Wt: 302.12 g/mol
InChI Key: FMUKDEUMOKZMJG-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-4-nitrobutanoate is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromophenyl)-4-nitrobutanoate typically involves a multi-step process. One common method includes the nitration of a brominated phenyl compound followed by esterification. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromophenyl)-4-nitrobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-bromophenyl)-4-nitrobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)-4-nitrobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The bromine atom can also participate in halogen bonding, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-bromophenyl)-4-nitrobutanoate is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-(3-bromophenyl)-4-nitrobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-17-11(14)6-9(7-13(15)16)8-3-2-4-10(12)5-8/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUKDEUMOKZMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C[N+](=O)[O-])C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450618
Record name METHYL 3-(3-BROMOPHENYL)-4-NITROBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372944-86-0
Record name METHYL 3-(3-BROMOPHENYL)-4-NITROBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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